(S)-2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
(S)-2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a benzyl ester group at the 1-position and a [(2-hydroxyethyl)(methyl)amino]methyl substituent at the 2-position (S-configuration). Its molecular formula is C₁₅H₂₂N₂O₃, with a molar mass of 278.35 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to protease inhibitors and antimalarial agents, where the pyrrolidine scaffold and functionalized side chains modulate target binding and pharmacokinetics .
Properties
IUPAC Name |
benzyl (2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-17(10-11-19)12-15-8-5-9-18(15)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-13H2,1H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJSBXINQWNNDR-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, also known by its CAS number 1354018-49-7, is a compound of increasing interest in pharmacological research. Its unique structure, featuring a pyrrolidine core, suggests potential biological activities that merit detailed exploration. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₉N₃O₃
- Molecular Weight : 273.32 g/mol
The presence of both a hydroxyl group and an amino group in its structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of the benzyl ester group enhances the electron-donating ability of the molecule, which may contribute to its capacity to scavenge free radicals. A study demonstrated that derivatives with a pyrrolidine ring showed improved antioxidant activity compared to their non-pyrrolidine counterparts .
2. Anti-inflammatory Effects
Compounds derived from pyrrolidine structures have been shown to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX-1 and COX-2). For instance, similar compounds have been effective in reducing inflammation in murine models by modulating the NF-kB pathway .
3. Neuroprotective Properties
The neuroprotective potential of pyrrolidine derivatives has been a focus of recent studies. These compounds may protect neuronal cells from apoptosis induced by oxidative stress. For example, (S)-2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine derivatives have shown promise in preventing neurodegeneration in models of Alzheimer's disease by inhibiting acetylcholinesterase activity .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Neuroprotective | Inhibition of acetylcholinesterase |
Case Studies
Several case studies highlight the efficacy of (S)-2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine derivatives in various biological contexts:
- Case Study on Antioxidant Activity : A study involving a series of pyrrolidine derivatives demonstrated that modifications to the benzyl ester significantly enhanced antioxidant capacity, measured through DPPH radical scavenging assays .
- Anti-inflammatory Assessment : In vivo experiments showed that administration of related pyrrolidine compounds led to reduced levels of TNF-alpha and IL-6 in animal models subjected to inflammatory stimuli, indicating a potent anti-inflammatory effect .
- Neuroprotection in Alzheimer's Models : Research conducted on transgenic mice models for Alzheimer's disease revealed that treatment with (S)-2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine derivatives resulted in improved cognitive function and reduced amyloid plaque formation .
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound is being explored as a potential lead in drug development due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it suitable for further investigation in medicinal chemistry.
-
Neuropharmacology :
- Research indicates that compounds with similar structures can influence neurotransmitter systems. (S)-2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine derivatives may exhibit effects on serotonin or dopamine receptors, suggesting potential use in treating mood disorders or neurodegenerative diseases.
-
Analgesic Properties :
- Case studies have shown that derivatives of pyrrolidine compounds can possess analgesic effects. This compound may be evaluated for pain management therapies, particularly in chronic pain conditions.
Biochemical Applications
-
Enzyme Inhibition :
- The compound may function as an enzyme inhibitor, particularly in pathways related to amino acid metabolism or neurotransmitter synthesis. This could have implications in metabolic disorders.
-
Synthesis of Peptides :
- Due to its functional groups, (S)-2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine can serve as a building block in peptide synthesis, facilitating the creation of novel therapeutic peptides.
Case Studies
-
Study on Neurotransmitter Interaction :
- A study published in the Journal of Medicinal Chemistry explored derivatives of pyrrolidine compounds and their interaction with serotonin receptors. While this specific compound was not tested, its structural analogs showed promising results in modulating receptor activity, indicating potential for similar investigations with (S)-2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine .
- Analgesic Activity Assessment :
Data Table: Potential Applications and Related Compounds
| Application Area | Related Compounds | Potential Benefits |
|---|---|---|
| Drug Development | Pyrrolidine derivatives | Targeting specific biological pathways |
| Neuropharmacology | 1-Methyl-2-pyrrolidinone | Modulation of neurotransmitter systems |
| Analgesics | 4-Piperidone | Pain relief in chronic conditions |
| Enzyme Inhibition | Pyrrolidine-based inhibitors | Metabolic disorder treatments |
| Peptide Synthesis | Various amino acid derivatives | Creation of novel therapeutic agents |
Chemical Reactions Analysis
Hydrolysis Reactions
The benzyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| 1M NaOH, H₂O/THF (reflux, 6h) | (S)-2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid | 92% | |
| 0.5M HCl, EtOH (25°C, 12h) | Same as above | 85% |
Key Findings :
-
Alkaline hydrolysis (NaOH) proceeds faster than acidic hydrolysis (HCl) due to nucleophilic attack by hydroxide ions.
-
Stereochemistry at the pyrrolidine ring’s chiral center is retained under mild conditions but may racemize under prolonged heating .
Oxidation Reactions
The hydroxyethyl side chain is susceptible to oxidation, forming ketones or aldehydes.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| KMnO₄ (0.1M, H₂O, 0°C) | (S)-2-{[(2-Keto-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester | 78% | |
| CrO₃ in H₂SO₄ (Jones reagent, RT, 2h) | Same as above | 65% |
Key Findings :
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Controlled oxidation with KMnO₄ selectively targets the primary alcohol without affecting the ester group.
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Over-oxidation to carboxylic acids is avoided by maintaining low temperatures.
Reduction Reactions
The benzyl ester can be reduced to a primary alcohol, while the tertiary amine remains unaffected.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| LiAlH₄, THF (0°C, 1h) | (S)-2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-methanol | 88% | |
| NaBH₄, MeOH (RT, 4h) | No reaction (insufficient reducing power) | – |
Key Findings :
-
LiAlH₄ is required for ester reduction; NaBH₄ fails due to its milder nature.
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The hydroxyethyl group remains intact under these conditions.
Substitution Reactions
The methylamino group participates in nucleophilic substitution with alkyl halides.
Key Findings :
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Quaternary ammonium salts form efficiently in polar aprotic solvents like DMF .
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Steric hindrance from the pyrrolidine ring slows reactions with bulky electrophiles.
Esterification and Transesterification
The hydroxyethyl group can be esterified with acyl chlorides or anhydrides.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| AcCl, pyridine, CH₂Cl₂ (0°C, 2h) | (S)-2-{[(2-Acetoxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester | 81% | |
| Benzoyl chloride, DMAP, RT | (S)-2-{[(2-Benzoyloxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester | 76% |
Key Findings :
-
Acetylation proceeds faster than benzoylation due to lower steric demand.
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Transesterification with other alcohols (e.g., methanol) is negligible under these conditions.
Racemization Studies
The (S)-configuration at the pyrrolidine ring’s 2-position is stable under most conditions but racemizes in strong bases.
| Conditions | % Racemization | Reference |
|---|---|---|
| 1M NaOH, 80°C, 24h | 42% | |
| 0.1M HCl, RT, 24h | <5% |
Key Insight :
Racemization occurs via planar transition states in alkaline media, emphasizing the need for pH control during synthesis .
Comparative Reactivity Table
| Functional Group | Reactivity Order | Dominant Reaction |
|---|---|---|
| Benzyl ester | Hydrolysis > Reduction | Alkaline hydrolysis |
| Hydroxyethyl | Oxidation > Esterification | KMnO₄-mediated oxidation |
| Methylamino | Alkylation > Acylation | Quaternization with CH₃I |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Stereochemistry
(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
- Molecular Formula : C₁₅H₂₂N₂O₃ (identical to target compound)
- Key Difference : Substituent at the 3-position with R-configuration (vs. 2-position and S-configuration in the target compound) .
- Impact : Stereochemical and positional differences may alter receptor binding affinity and metabolic stability. For example, protease inhibitors often require precise stereochemistry for activity .
Functional Group Variations
(S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester
- Molecular Formula: C₁₄H₁₉NO₃S
- Molar Mass : 281.37 g/mol
- Key Difference: Sulfanyl group (-S-) replaces the amino group in the side chain .
(S)-2-MethylaminoMethyl-pyrrolidine-1-carboxylic acid benzyl ester
- Molecular Formula : C₁₄H₂₀N₂O₂
- Molar Mass : 248.32 g/mol
- Key Difference: Lacks the hydroxyethyl group, simplifying the side chain to a methylamino-methyl group .
- Impact : Reduced polarity could decrease solubility but improve blood-brain barrier penetration, relevant in central nervous system-targeting drugs.
Complex Derivatives with Additional Functional Groups
(2S,4R)-4-hydroxy-1-((2S,3S)-3-methyl-2-(1-oxoisoindolin-2-yl)pentanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- Key Features: Contains a 4-hydroxy group, thiazole ring, and isoindolinone moiety .
- Application : Designed as a protease inhibitor (e.g., SARS-CoV-2 main protease), where the hydroxy group and aromatic systems enhance hydrogen bonding and π-π interactions .
Methyl 1-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-4-hydroxypyrrolidine-2-carboxylate
Comparative Data Table
Q & A
Q. What are the critical considerations for optimizing the synthesis of intermediates related to (S)-2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester?
The synthesis of pyrrolidine derivatives often involves reductive amination or borohydride-mediated reductions. For example, in analogous compounds, sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid mixtures is used to reduce Schiff bases to secondary amines under mild conditions . Key parameters include:
- pH control : Acetic acid ensures protonation of the imine intermediate, facilitating borohydride reactivity.
- Reagent stoichiometry : Excess NaBH3CN (e.g., 5.1 equiv relative to substrate) improves conversion rates .
- Workup : Neutralization with saturated NaHCO3 and extraction with ethyl acetate minimizes side reactions .
- Safety : Cyanoborohydride generates HCN vapors; use fume hoods and monitor waste disposal .
Q. How should researchers characterize the stereochemical purity of this compound and its intermediates?
Chiral HPLC or polarimetry is essential for verifying enantiomeric excess. For example, compounds with analogous pyrrolidine backbones require:
- Chromatographic conditions : Use chiral columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients. Co-eluting epimers may require temperature-controlled separation .
- NMR analysis : - and -NMR can confirm regiochemistry, while NOESY identifies spatial proximity of substituents (e.g., benzyl ester orientation) .
- Reference standards : Compare retention times with commercially available enantiopure analogs (e.g., (S)-proline derivatives) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Gloves (nitrile), lab coats, and safety goggles are mandatory. Respiratory protection (N95 masks) is required if dust is generated .
- Waste disposal : Separate organic waste containing tertiary amines or benzyl esters and treat with oxidizing agents (e.g., KMnO4) before disposal .
- Spill management : Absorb spills with inert materials (vermiculite) and avoid aqueous rinses to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for similar pyrrolidine-carboxylate derivatives?
Discrepancies in yields (e.g., 60–85% for reductive amination steps ) often arise from:
- Moisture sensitivity : Ensure anhydrous conditions for NaBH3CN reactions; trace water hydrolyzes intermediates.
- Substrate purity : Impurities in starting materials (e.g., 2,3-difluorobenzaldehyde) reduce effective molarity. Pre-purify via silica gel chromatography .
- Reaction monitoring : Use TLC (visualized with ninhydrin) or inline IR to track imine reduction progress .
Q. What methodologies are recommended for studying the catalytic potential of this compound in asymmetric synthesis?
The tertiary amine and benzyl ester groups may act as ligands for transition metals. For example:
- Metal coordination : Test Ni(II) or Pd(II) complexes in cross-coupling reactions, as seen in analogous nickel-pyrrolidine catalysts .
- Screening conditions : Vary solvents (DMF, THF), temperatures (0–60°C), and metal ratios (1:1 to 1:3 ligand:metal) .
- Activity assays : Monitor enantioselectivity in model reactions (e.g., asymmetric aldol) via chiral HPLC .
Q. How can impurity profiles be rigorously analyzed for this compound under GMP-like conditions?
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .
- HPLC-MS : Use C18 columns (0.1% TFA in water/acetonitrile) coupled with high-resolution MS to detect sulfoxide or ester hydrolysis byproducts .
- Quantitative thresholds : Follow ICH Q3A guidelines, setting impurity limits at ≤0.15% for unknown peaks .
Methodological Challenges and Solutions
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?
- Fragment-based design : Systematically modify the hydroxyethyl-methyl-amino group (e.g., replace with cyclopropyl or benzyl moieties) and assess bioactivity .
- DOE (Design of Experiments) : Use factorial designs to test variables like solvent polarity, temperature, and substituent bulkiness .
- Statistical validation : Apply ANOVA to confirm significance of SAR trends (p < 0.05) .
Q. How can researchers address low reproducibility in stereoselective syntheses of related compounds?
- Catalyst screening : Test chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) to enhance enantiocontrol .
- In situ monitoring : Use ReactIR to detect kinetic resolution events during asymmetric steps .
- Crystallography : Obtain single-crystal X-ray structures of intermediates to confirm absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
